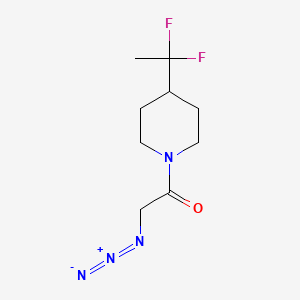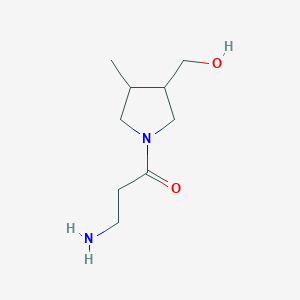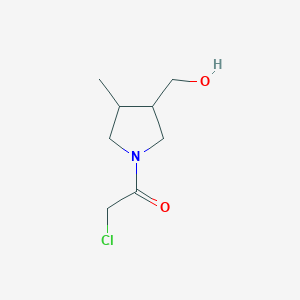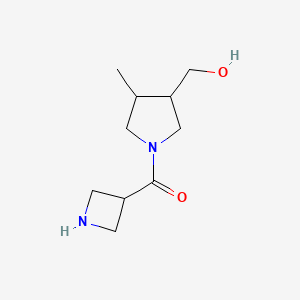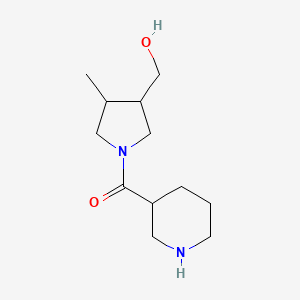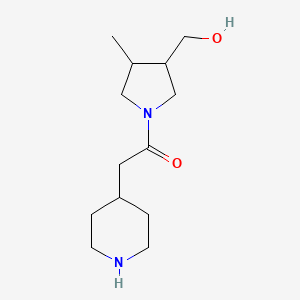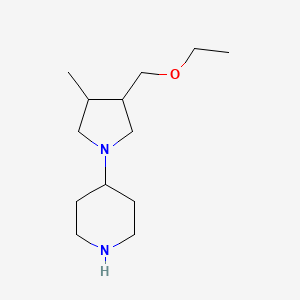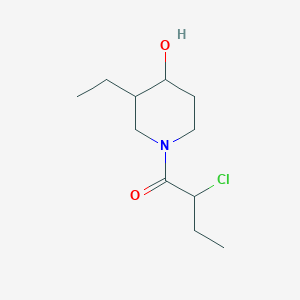![molecular formula C13H26N2O B1481391 (2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol CAS No. 2098118-92-2](/img/structure/B1481391.png)
(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol
Vue d'ensemble
Description
2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol, commonly known as AMPA, is an organic compound with a unique structure and properties. It is a member of the spirocyclic compounds, which are a class of compounds with a cyclic structure that contains at least two rings connected by a bridge. AMPA is an important chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. AMPA is also used in research as a tool to study the physiological effects of various compounds and to investigate the mechanism of action of drugs.
Applications De Recherche Scientifique
Anti-Leukemic Activity
This compound has been studied for its potential in treating leukemia. It has shown interesting cytotoxic potential against different human leukemia cell lines, including MV4-11, K562, MOLM14, and Jurkat cells. The anti-leukemic activity is significant because it represents a new avenue for the development of cancer therapies, particularly for resistant forms of leukemia .
Antipsychotic Agents
Derivatives of this compound have been designed and synthesized as antipsychotic agents. This application is crucial as it could lead to the development of new medications for psychiatric disorders, which are often challenging to treat effectively with current drugs .
Antiviral Agents
The compound’s derivatives have also been explored as antiviral agents. Given the constant threat of viral infections and the emergence of new viral strains, research in this area is vital for public health. Antiviral agents can help manage outbreaks and provide treatment options for diseases with limited therapeutic measures .
Adenosine Receptor Modulators
Adenosine receptor modulators are another application of this compound’s derivatives. These modulators can have various therapeutic effects, including cardiovascular protection, and could be beneficial in treating conditions like arrhythmias and myocardial infarction .
Antituberculosis Agents
The compound has been used to create derivatives that act as antituberculosis agents. Tuberculosis remains a major global health issue, and the development of new treatments is essential, especially with the rise of drug-resistant strains of the bacteria .
Antiparasitic Compounds
Lastly, derivatives of this compound have been investigated for their antiparasitic properties. Parasitic infections affect millions worldwide, and new treatments are necessary to combat these diseases, which are often neglected in research and development .
Propriétés
IUPAC Name |
[2-(3-aminopropyl)-2-azaspiro[4.5]decan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c14-7-4-8-15-9-12(10-16)13(11-15)5-2-1-3-6-13/h12,16H,1-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYSYUVRZQMFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2CO)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




